molecular formula C14H13Cl2N3O B14921725 (2E)-N-(2,4-dichlorophenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide

(2E)-N-(2,4-dichlorophenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B14921725
M. Wt: 310.2 g/mol
InChI Key: SWKQYEARNDUUMR-ZZXKWVIFSA-N
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Description

(2E)-N-(2,4-dichlorophenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-nitrogen double bond conjugated with a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-dichlorophenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the reaction of the pyrazole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the enamide: The final step is the condensation of the resulting intermediate with an appropriate aldehyde or ketone under basic conditions to form the enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbon-nitrogen double bond.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with saturated carbon-nitrogen bonds.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymer matrices to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a potential lead compound for drug development.

    Antimicrobial Activity: It may exhibit antimicrobial properties, useful in developing new antibiotics.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Agriculture: It may be used as a pesticide or herbicide due to its potential biological activity.

    Manufacturing: The compound can be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-dichlorophenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2,4-dichlorophenyl)-3-(1H-pyrazol-4-yl)prop-2-enamide: Lacks the 1,5-dimethyl substitution on the pyrazole ring.

    (2E)-N-(2,4-dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enamide: Has a different substitution pattern on the pyrazole ring.

Uniqueness

The presence of the 1,5-dimethyl substitution on the pyrazole ring in (2E)-N-(2,4-dichlorophenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide may confer unique properties such as enhanced biological activity or improved stability compared to similar compounds.

Properties

Molecular Formula

C14H13Cl2N3O

Molecular Weight

310.2 g/mol

IUPAC Name

(E)-N-(2,4-dichlorophenyl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C14H13Cl2N3O/c1-9-10(8-17-19(9)2)3-6-14(20)18-13-5-4-11(15)7-12(13)16/h3-8H,1-2H3,(H,18,20)/b6-3+

InChI Key

SWKQYEARNDUUMR-ZZXKWVIFSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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